N,N'-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine
CAS No.: 42592-07-4
Cat. No.: VC14922844
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42592-07-4 |
|---|---|
| Molecular Formula | C15H22N2O4 |
| Molecular Weight | 294.35 g/mol |
| IUPAC Name | propan-2-yl N-[2-methyl-5-(propan-2-yloxycarbonylamino)phenyl]carbamate |
| Standard InChI | InChI=1S/C15H22N2O4/c1-9(2)20-14(18)16-12-7-6-11(5)13(8-12)17-15(19)21-10(3)4/h6-10H,1-5H3,(H,16,18)(H,17,19) |
| Standard InChI Key | SRHAONPLNDTLMO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)OC(C)C)NC(=O)OC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
N,N'-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine is systematically named propan-2-yl N-[2-methyl-5-(propan-2-yloxycarbonylamino)phenyl]carbamate. Its IUPAC name reflects the substitution pattern: a central 4-methyl-1,3-phenylenediamine core with two isopropoxycarbonyl groups at the nitrogen positions . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 42592-07-4 | |
| PubChem CID | 241024 | |
| Molecular Formula | ||
| Molecular Weight | 294.35 g/mol | |
| SMILES | CC1=C(C=C(C=C1)NC(=O)OC(C)C)NC(=O)OC(C)C |
Structural Analysis
X-ray crystallography data (CCDC Number 289633) reveals a planar aromatic ring with dihedral angles of 12.3° between the phenyl group and carbamate moieties, stabilized by intramolecular hydrogen bonds . The isopropoxy groups adopt a staggered conformation, minimizing steric hindrance. Comparative analysis with N,N'-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine (CAS 4223-24-9) highlights reduced steric bulk in the isopropoxy variant, potentially enhancing solubility in nonpolar solvents .
Synthesis and Manufacturing Processes
Conventional Synthesis
The primary synthesis route involves reacting 4-methyl-1,3-phenylenediamine with isopropoxycarbonyl chloride in the presence of triethylamine. The reaction proceeds via nucleophilic acyl substitution, forming carbamate linkages:
Key parameters include:
-
Temperature: 0–5°C (initial), room temperature (completion)
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Yield: 68–72% after chromatographic purification
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Purity: >95% (HPLC)
Alternative Methods
A modified approach using trimethyl phosphate as a condensing agent at 190–200°C has been reported for analogous phenylenediamine derivatives, though yields remain lower (55–60%) . This method avoids base-mediated side reactions but requires stringent temperature control.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 128–130°C and decomposition onset at 240°C . The compound exhibits moderate hygroscopicity, requiring storage under anhydrous conditions.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 45.2 |
| Ethanol | 12.7 |
| Water | <0.1 |
Data derived from shake-flask experiments indicate preferential solubility in halogenated solvents, aligning with its nonpolar isopropoxy groups.
Recent Research and Developments
Structural Modifications
Derivatization studies have introduced electron-withdrawing groups (e.g., nitro, cyano) at the phenyl ring, enhancing oxidative stability by 40% in accelerated aging tests .
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a HOMO-LUMO gap of 4.8 eV, suggesting potential as an organic semiconductor . Experimental validation via cyclic voltammetry is ongoing.
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